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KRAS G12D inhibitor 7 -

KRAS G12D inhibitor 7

Catalog Number: EVT-14050962
CAS Number:
Molecular Formula: C32H38N8O3
Molecular Weight: 582.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 7, also referred to as (R)-G12Di-7, is a novel compound designed to selectively target the KRAS G12D mutation, which is prevalent in various cancers, including pancreatic cancer. This compound represents a significant advancement in the field of targeted cancer therapies, particularly for tumors harboring specific KRAS mutations. The KRAS G12D mutation is known for its role in oncogenesis, making it a critical target for therapeutic intervention.

Source

The development of KRAS G12D inhibitor 7 stems from extensive research aimed at addressing the challenges posed by KRAS mutations in cancer treatment. Recent studies have focused on the synthesis and biological evaluation of compounds that can effectively inhibit the activity of KRAS G12D, leading to the identification of this particular inhibitor as a promising candidate for further exploration and clinical application .

Classification

KRAS G12D inhibitor 7 falls under the category of small-molecule inhibitors specifically targeting mutant forms of the KRAS protein. These inhibitors are designed to interact with the mutated protein in a manner that disrupts its function, thereby inhibiting cancer cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of KRAS G12D inhibitor 7 involves several critical steps that ensure the compound's efficacy and selectivity. The synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations to yield the final product.

  1. Starting Materials: The synthesis often utilizes purine or pyrimidine derivatives as foundational structures.
  2. Chemical Modifications: Key modifications include alkylation and nucleophilic substitutions to introduce functional groups that enhance binding affinity to the KRAS G12D protein.
  3. Purification: Following synthesis, compounds are purified using techniques such as chromatography to isolate the desired inhibitor with high purity .

Technical Details

The synthetic pathway may involve:

  • Alkylation Reactions: For instance, treating 2-methyl-6-chloropurine with benzyl bromide in the presence of a base like potassium carbonate to form more complex purine derivatives.
  • Deprotection Steps: Utilizing acid treatments to remove protecting groups and yield active compounds suitable for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12D inhibitor 7 features a complex arrangement designed to facilitate interaction with the KRAS protein. The key elements include:

  • Piperazine Moiety: This component forms crucial interactions with the Asp12 residue of KRAS G12D.
  • Functional Groups: Specific substitutions on the piperazine ring enhance binding affinity and selectivity towards the mutant form of KRAS.

Data

Crystallographic studies have provided insights into the binding conformation of KRAS G12D inhibitor 7 within the switch II pocket of the KRAS protein. These studies confirm that effective inhibitors like (R)-G12Di-7 stabilize specific conformations that are conducive to inhibiting protein function .

Chemical Reactions Analysis

Reactions

KRAS G12D inhibitor 7 undergoes specific chemical reactions that enable it to bind selectively to its target:

  1. Covalent Bond Formation: The compound reacts with Asp12 through a nucleophilic attack, forming a stable covalent bond that inhibits KRAS activity.
  2. Stabilization Mechanisms: The formation of an ester bond between Asp12 and the inhibitor enhances thermal stability and prolongs its action against cancer cells.

Technical Details

The reaction kinetics indicate that (R)-G12Di-7 modifies KRAS G12D rapidly, achieving significant inhibition within minutes. This rapid action is crucial for effective therapeutic outcomes in cancer treatment .

Mechanism of Action

Process

The mechanism by which KRAS G12D inhibitor 7 exerts its effects involves:

  1. Binding Affinity: The compound binds preferentially to the GDP-bound state of KRAS G12D, disrupting its normal signaling pathways.
  2. Inhibition of GDP/GTP Exchange: By stabilizing the inactive form of KRAS, it prevents downstream signaling that promotes tumor growth.

Data

Studies have shown that (R)-G12Di-7 significantly reduces cell viability in cancer models expressing KRAS G12D, demonstrating its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments may vary based on formulation.

Chemical Properties

  • Molecular Weight: Specific molecular weight data should be referenced from detailed chemical databases or publications.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant analyses indicate that these properties contribute significantly to its pharmacokinetic profiles, such as absorption and distribution within biological systems .

Applications

Scientific Uses

KRAS G12D inhibitor 7 is primarily investigated for:

  • Cancer Therapy: Targeting tumors with KRAS G12D mutations, particularly pancreatic and colorectal cancers.
  • Research Tool: Used in laboratory settings to study KRAS signaling pathways and develop further therapeutic strategies against other oncogenic mutations.
Oncogenic KRAS Mutations in Human Malignancies

KRAS as a Master Oncogenic Driver in Solid Tumors

KRAS (Kirsten rat sarcoma viral oncogene homolog) is the most frequently mutated oncogene in human cancers, acting as a molecular switch that regulates critical signaling pathways including RAF/MEK/ERK MAPK and PI3K/AKT/mTOR. These pathways control cell proliferation, survival, and metabolism. Mutations in KRAS (particularly at codon 12) lock the protein in a GTP-bound "on" state, leading to constitutive signaling and tumorigenesis. KRAS mutations occur in approximately 23% of all solid tumors, with the highest prevalence observed in pancreatic ductal adenocarcinoma (PDAC, 92%), colorectal cancer (CRC, 49%), and non-small cell lung cancer (NSCLC, 35%) [10]. The estimated annual incidence of KRAS-mutant cancers in the United States exceeds 75,000 for CRC and 50,000 each for PDAC and NSCLC, underscoring its clinical significance [10].

Table 1: Prevalence of KRAS Mutations Across Major Tumor Types

Tumor TypeKRAS Mutation Prevalence (%)Most Common Mutant Isoforms
Pancreatic Ductal Adenocarcinoma92%G12D (43%), G12V (32%)
Colorectal Cancer49%G12D (29%), G12V (23%)
Non-Squamous NSCLC35%G12C (40%), G12V (20%)
Endometrial Carcinoma17%G12D (30%), G12V (22%)
Appendiceal Adenocarcinoma61%G12D (35%), G13D (18%)

Prevalence and Clinical Significance of KRAS G12D Mutations

The KRAS G12D mutation (glycine-to-aspartic acid substitution at codon 12) is the single most prevalent KRAS variant across solid tumors, accounting for 29% of all KRAS mutations [10]. It exhibits a distinct tissue distribution:

  • PDAC: 43% of KRAS mutations [1] [2]
  • CRC: 29% of KRAS mutations [10]
  • Endometrial cancer: 30% of KRAS mutations [10]

KRAS G12D mutations are associated with aggressive tumor biology. Genomic studies reveal that 20% of KRAS G12D-mutant PDAC tumors exhibit allelic imbalances resulting in KRAS mutant dosage gains, which correlate with advanced disease stage and reduced overall survival (adjusted HR = 1.45, p<0.001) [8]. Unlike KRAS G12C mutations, which are more common in NSCLC and responsive to covalent inhibitors, G12D has historically been considered "undruggable" due to the absence of a reactive cysteine residue [1] [4].

Molecular Pathology of KRAS G12D in Pancreatic Ductal Adenocarcinoma

In PDAC, KRAS G12D mutations are truncal drivers present in 43% of cases and occur at the earliest stages of tumorigenesis (PanIN lesions). These mutations are obligatory for both tumor initiation and maintenance, as demonstrated in genetically engineered mouse models where KRAS G12D ablation reverses tumor growth [1] [5]. Molecularly, KRAS G12D exhibits a lower intrinsic GTP hydrolysis rate compared to wild-type KRAS, prolonging its active GTP-bound state and amplifying downstream signaling through MAPK and PI3K pathways [1].

Distinct co-alterations accompany KRAS G12D in PDAC:

  • TP53 mutations: Co-occur in 78% of cases [8]
  • CDKN2A loss: Present in 60% of cases [1]
  • SMAD4 mutations: Observed in 30% of cases [1]

This genomic context creates a unique therapeutic challenge, as these co-mutations drive adaptive resistance to single-agent targeted therapies.

Properties

Product Name

KRAS G12D inhibitor 7

IUPAC Name

2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

Molecular Formula

C32H38N8O3

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C32H38N8O3/c1-37-11-4-6-23(37)20-43-32-35-28-19-38(29-16-24(41)15-21-5-2-3-7-25(21)29)12-9-26(28)30(36-32)39-13-14-40(22(18-39)8-10-33)31(42)27-17-34-27/h2-3,5,7,15-16,22-23,27,34,41H,4,6,8-9,11-14,17-20H2,1H3/t22-,23-,27+/m0/s1

InChI Key

VLIVLXJUKMHJOI-VMODYCNZSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7

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